molecular formula C45H60N4O14 B1194227 Hydrogenobyrinic acid

Hydrogenobyrinic acid

Cat. No.: B1194227
M. Wt: 881 g/mol
InChI Key: FJDBIDBCPIOVPG-WDKBAEDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrogenobyrinic acid is a key intermediate in the biosynthesis of vitamin B12 (cobalamin). It belongs to the class of modified tetrapyrroles, which also includes heme, chlorophyll, siroheme, and coenzyme F430. This compound plays a crucial role in the aerobic pathway of vitamin B12 synthesis, making it an essential molecule in both biological and industrial contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrogenobyrinic acid is synthesized through a series of enzymatic reactions starting from uroporphyrinogen III. The transformation involves multiple steps, including eight S-adenosyl-L-methionine-dependent methylations, ring contraction, decarboxylation, and methyl migration . These reactions are typically carried out under controlled conditions to ensure the stability and purity of the intermediate products.

Industrial Production Methods: In industrial settings, this compound is often produced using genetically engineered microorganisms such as Escherichia coli. By introducing a heterologous de novo vitamin B12 biosynthesis pathway into these microorganisms, researchers have optimized the production of this compound. Techniques such as promoter engineering and ribosomal binding site optimization have been employed to enhance the yield .

Chemical Reactions Analysis

Types of Reactions: Hydrogenobyrinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other intermediates and final products in the vitamin B12 biosynthesis pathway.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, typically under mild conditions to prevent degradation of the compound.

Major Products: The major products formed from these reactions include various intermediates in the vitamin B12 biosynthesis pathway, such as precorrin-2, precorrin-3, and ultimately, cobalamin .

Scientific Research Applications

Hydrogenobyrinic acid has numerous applications in scientific research:

Mechanism of Action

Hydrogenobyrinic acid exerts its effects through a series of enzymatic reactions that transform it into cobalamin. The key molecular targets include enzymes such as precorrin-2 dehydrogenase and cobalt chelatase, which facilitate the conversion of this compound into downstream intermediates. These pathways are tightly regulated to ensure efficient production of vitamin B12 .

Comparison with Similar Compounds

Hydrogenobyrinic acid is unique among modified tetrapyrroles due to its specific role in the vitamin B12 biosynthesis pathway. Similar compounds include:

This compound stands out due to its specific modifications and the critical role it plays in the aerobic pathway of vitamin B12 synthesis.

Properties

Molecular Formula

C45H60N4O14

Molecular Weight

881 g/mol

IUPAC Name

3-[(1R,2S,3S,5Z,7S,8S,9Z,13R,14Z,17R,18R,19R)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid

InChI

InChI=1S/C45H60N4O14/c1-21-36-24(10-13-30(52)53)41(3,4)28(47-36)18-27-23(9-12-29(50)51)43(6,19-34(60)61)39(46-27)22(2)37-25(11-14-31(54)55)44(7,20-35(62)63)45(8,49-37)40-26(17-33(58)59)42(5,38(21)48-40)16-15-32(56)57/h18,23-26,40,46H,9-17,19-20H2,1-8H3,(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,62,63)/b27-18-,36-21-,39-22-/t23-,24+,25-,26+,40-,42-,43+,44+,45+/m1/s1

InChI Key

FJDBIDBCPIOVPG-WDKBAEDASA-N

Isomeric SMILES

C/C/1=C/2\[C@@]([C@@H](/C(=C/C3=N/C(=C(\C4=N[C@H]([C@@H]([C@@]4(C)CCC(=O)O)CC(=O)O)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)O)(C)CC(=O)O)C)/C)/[C@@H](C3(C)C)CCC(=O)O)/N2)CCC(=O)O)(C)CC(=O)O

Canonical SMILES

CC1=C2C(C(C(=N2)C=C3C(C(C(=C(C4=NC(C5C(C(C1=N5)(C)CCC(=O)O)CC(=O)O)(C(C4CCC(=O)O)(C)CC(=O)O)C)C)N3)(C)CC(=O)O)CCC(=O)O)(C)C)CCC(=O)O

Synonyms

hydrogenobyrinic acid

Origin of Product

United States

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